2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-29-21-9-8-19-24-18(11-27(19)26-21)13-2-7-16(23)17(10-13)25-20(28)12-30-15-5-3-14(22)4-6-15/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYWUFLFGIWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the imidazo[1,2-b]pyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-substituted phenyl ring: This step may involve halogenation reactions using fluorinating agents.
Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with structurally similar acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Analysis
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that this compound interacts with various biological pathways, primarily influencing cellular processes related to cell proliferation , apoptosis , and inflammation . The presence of the 4-chlorophenoxy group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability.
Anticancer Activity
Recent studies have shown that compounds similar to 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the imidazo[1,2-b]pyridazin moiety have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction | |
| MCF-7 (Breast) | 8.3 | Cell cycle arrest |
Osteoclast Inhibition
The compound's structural analogs have demonstrated a notable ability to inhibit osteoclastogenesis, making them potential candidates for treating osteolytic disorders such as osteoporosis. Specifically, the compound PPOAC-Bz (a related structure) was shown to alter mRNA expressions of osteoclast-specific genes and block the formation of mature osteoclasts in vitro.
| Parameter | Control Group | PPOAC-Bz Group |
|---|---|---|
| F-actin belt formation | Present | Absent |
| Bone resorption activity | High | Significantly reduced |
| OVX-induced bone loss prevention | Not effective | Effective |
Pharmacokinetics
Initial pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity. Further investigations are required to elucidate its metabolic pathways and excretion routes.
Case Studies
-
In Vivo Studies on Osteoporosis Models
- In a study involving ovariectomized rats, administration of PPOAC-Bz significantly reduced bone loss compared to controls, suggesting its potential as a therapeutic agent for osteoporosis management.
-
Antitumor Efficacy in Xenograft Models
- In xenograft models of human cancer, treatment with the compound resulted in reduced tumor volume and enhanced survival rates compared to untreated groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
Substitution reactions under alkaline conditions to introduce the chlorophenoxy group (e.g., using 4-chlorophenol and a halogenated intermediate) .
Condensation reactions with activated esters (e.g., cyanoacetic acid derivatives) under acidic or basic conditions to form the acetamide backbone .
Purification via column chromatography or recrystallization to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF or ethanol) for intermediate solubility .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazo[1,2-b]pyridazine core (δ 7.5–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (C21H16ClFN4O3, expected m/z 442.08) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles in the imidazo-pyridazine moiety) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against tyrosine kinase families (e.g., EGFR, VEGFR) due to structural similarities to known inhibitors .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazo[1,2-b]pyridazine core synthesis?
- Methodological Answer :
- Computational Design : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclization steps) .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups .
- Solvent Optimization : Replace DMF with ionic liquids to enhance regioselectivity and reduce side reactions .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the acetamide group) causing peak splitting .
- Isotopic Labeling : Use deuterated analogs to trace proton exchange in acidic/basic conditions .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl) derivatives) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints and impurity profiles .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting purity .
- Crystallization Engineering : Optimize cooling rates and anti-solvent addition to control polymorphism .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina; prioritize kinases and GPCRs .
- QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methoxy groups) on binding affinity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
